1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime
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Overview
Description
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and optimization of reaction conditions, such as the choice of solvents and the sequence of reagent addition, are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trisubstituted 1,5,6,7-tetrahydro-4H-indol-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indole-2-carboxylate derivatives: These compounds have a carboxylate group at the 2-position of the indole ring and exhibit different pharmacological properties.
Uniqueness
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime is unique due to its specific substitution pattern and the presence of the oxime group.
Properties
IUPAC Name |
(Z)-N-[(3-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O/c28-22-12-7-9-20(17-22)19-31-29-25-15-8-16-26-24(25)18-27(21-10-3-1-4-11-21)30(26)23-13-5-2-6-14-23/h1-7,9-14,17-18H,8,15-16,19H2/b29-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKHSLXZZPMAW-GNVQSUKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC=C5)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=CC=C5)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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